3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one
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Overview
Description
3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one is a complex organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form chalcone intermediates. These intermediates are then cyclized using acidic or basic conditions to form the chromen-4-one core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions
Major Products
The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities .
Scientific Research Applications
3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one
- 5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one
- 2-(4-methoxyphenyl)-3-[(2-methylbenzyl)oxy]-4H-chromen-4-one .
Uniqueness
What sets 3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C26H22O4 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-7-[(E)-3-phenylprop-2-enoxy]chromen-4-one |
InChI |
InChI=1S/C26H22O4/c1-18-25(20-10-12-21(28-2)13-11-20)26(27)23-15-14-22(17-24(23)30-18)29-16-6-9-19-7-4-3-5-8-19/h3-15,17H,16H2,1-2H3/b9-6+ |
InChI Key |
GVZSYMIWLKOKIJ-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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